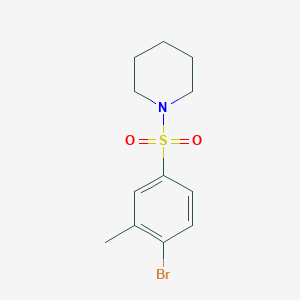

1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives, including 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, typically involves the treatment of substituted benzhydryl chlorides with piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. This method has been utilized to prepare a range of derivatives characterized by 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009).

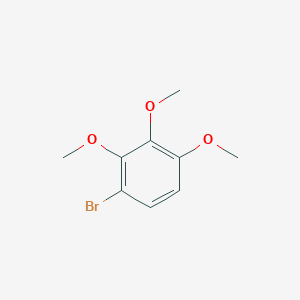

Molecular Structure Analysis

The crystal and molecular structure of related sulfonamide derivatives has been extensively studied using X-ray crystallography, revealing insights into their conformation and the geometry around sulfur atoms. These studies show that the piperidine ring typically adopts a chair conformation, with the geometry around the S atom being tetrahedral, indicative of the stable molecular configuration of these compounds (Girish et al., 2008).

Chemical Reactions and Properties

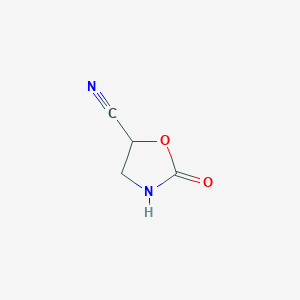

1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine and its derivatives participate in various chemical reactions, contributing to their versatility in synthesis and application. For example, they can undergo conjugate additions and cycloaddition reactions, leading to the formation of highly functionalized piperidines and other heterocyclic compounds. These reactions are facilitated by the presence of the sulfonamide group, which acts as a directing and activating group, enhancing the reactivity of the compound (Back & Nakajima, 2000).

Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors and Medicinal Applications

Sulfonamide compounds, including those related to 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, are a significant class of synthetic antibiotics used for treating bacterial infections and conditions caused by other microorganisms. Beyond their antibacterial applications, sulfonamides have found use as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, showcasing their importance across various medical fields (Gulcin & Taslimi, 2018).

Piperidine Derivatives and Pharmacophoric Importance

Piperidine derivatives, as exemplified by phenyl piperidines, have been shown to possess significant potency and selectivity in binding affinity at D(2)-like receptors, underscoring their importance in the development of antipsychotic agents. The study of arylalkyl substituents on piperidine derivatives contributes to our understanding of the pharmacophoric groups responsible for selective and potent receptor activity (Sikazwe et al., 2009).

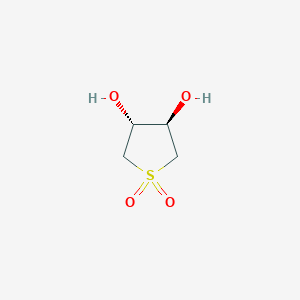

Cyclic Sulfone Derivatives in Medicinal Chemistry

Cyclic sulfones, which can be structurally related to 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, have been widely studied for their biological activities. These compounds are utilized in various fields, notably in pharmaceuticals for treating diseases like dermatitis herpetiformis, leprosy, tuberculosis, and others due to their antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-inflammatory properties (Alam et al., 2018).

Role of Piperazine and Sulfonamide Derivatives

The study of piperazine derivatives, which share structural similarities with 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine, reveals their widespread therapeutic uses across a variety of conditions, including antipsychotic, antidepressant, anticancer, and antiviral applications. This underlines the flexibility of piperazine as a pharmacophoric entity and its potential in drug discovery (Rathi et al., 2016).

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine”, is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-9-11(5-6-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCILCLYIZSIPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353372 |

Source

|

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-methylphenylsulfonyl)piperidine | |

CAS RN |

332906-22-6 |

Source

|

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)